Cas no 82419-32-7 (1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one)

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one structure
82419-32-7 structure
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
82419-32-7
C9H7F2NO4
231.152989625931
60440
1268241

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Properties

Names and Identifiers

    • 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
    • 1-(2,3-Difluoro-6-nitrophenoxy)-2-propanone
    • 2-ACETONYLOXY-3,4-DIFLUORO NITROBENZENE
    • 1-(2,3-difluoro-6-nitrophenoxy)acetone
    • 3,4-difluoro-2-(2-oxopropyloxy)nitrobenzene
    • 1-Acetone-oxo-3,4-difluoro-nitrobenzene
    • 1-(2,3-Difluoro-6-nitrophenoxy)-2-propanone (ACI)
    • AKOS015837671
    • AC-9089
    • 1-(2,3-Difluoro-6-nitro-phenoxy)-propan-2-one
    • MFCD00792468
    • ZJVPAAJHCJMGGL-UHFFFAOYSA-N
    • 82419-32-7
    • 2-ACETONYLOXO-3,4-DIFLUORONITROBENZENE
    • 2-ACETONYLOXY-3,4-DIFLUORONITROBENZENE
    • FT-0641864
    • SCHEMBL2919528
    • DTXSID70361478
    • 2-acetonyloxy-3,4-difluoronitro-benzene
    • DB-075840
    • 1-(2,3-difluoro-6-nitrophenoxy)-2-propanone
    • 2-Acetonyloxy-3,4-difluoro nitrobenzene
    • 1-(2,3-difluoro-6-nitrophenoxy)propan-2-one
    • +Expand
    • MFCD00792468
    • ZJVPAAJHCJMGGL-UHFFFAOYSA-N
    • 1S/C9H7F2NO4/c1-5(13)4-16-9-7(12(14)15)3-2-6(10)8(9)11/h2-3H,4H2,1H3
    • O=C(COC1C([N+](=O)[O-])=CC=C(F)C=1F)C

Computed Properties

  • 231.03400
  • 0
  • 2
  • 4
  • 231.034
  • 16
  • 281
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.7
  • 3
  • 0
  • 72.1A^2

Experimental Properties

  • 2.36400
  • 72.12000
  • 1.507
  • 335.4 °C at 760 mmHg
  • 40 ºC
  • 156.6 °C
  • solid
  • Not available
  • 1.41

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Security Information

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Customs Data

  • 29155000

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Alichem
A019146544-1g
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
82419-32-7 97%
1g
$335.72 2023-09-01
Chemenu
CM129418-1g
1-(2,3-difluoro-6-nitrophenoxy)propan-2-one
82419-32-7 97%
1g
$356 2024-07-23
Crysdot LLC
CD12028132-1g
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
82419-32-7 97%
1g
$377

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  3 h, -5 - 0 °C
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 h, 70 °C
Reference
Modified route for synthesis of Ofloxacin
Wang, Xundao; et al, Zhongguo Kangshengsu Zazhi, 2003, 28(6), 341-343

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Toluene
2.1 Reagents: Hydrochloric acid Solvents: Methanol
Reference
Synthesis of 2-acetonyloxo-3,4-difluoronitrobenzene
Wang, Bin; et al, Huaxue Shiji, 2001, 23(4),

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 h, 70 °C
Reference
Modified route for synthesis of Ofloxacin
Wang, Xundao; et al, Zhongguo Kangshengsu Zazhi, 2003, 28(6), 341-343

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol
Reference
Synthesis of 2-acetonyloxo-3,4-difluoronitrobenzene
Wang, Bin; et al, Huaxue Shiji, 2001, 23(4),

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Potassium bromide ,  Methyltributylammonium chloride Solvents: Toluene ;  6 h, 65 °C
1.2 18 h, 65 °C
1.3 Reagents: Water ;  pH 6.5 - 7
Reference
Enantioselective Biocatalytic Reduction of 2H-1,4-Benzoxazines Using Imine Reductases
Zumbraegel, Nadine; et al, Journal of Organic Chemistry, 2019, 84(3), 1440-1447

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone
Reference
Synthesis of fluoroquinolone antimicrobial agent ofloxacin
Wang, Erhua; et al, Zhongguo Yiyao Gongye Zazhi, 1991, 22(9), 385-7

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Potassium bromide ,  Methyltributylammonium chloride Solvents: Toluene ,  Water ;  24 h, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.5 - 7, 55 - 60 °C
Reference
Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor
Lopez-Iglesias, Maria; et al, Journal of Organic Chemistry, 2015, 80(8), 3815-3824

Synthetic Circuit 8

Reaction Conditions
Reference
Pyrido[1,2,3-de][1,4]benzoxazines
, Japan, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Anti-acid-fast bacteria agents
, Japan, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water
2.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone
Reference
Synthesis of fluoroquinolone antimicrobial agent ofloxacin
Wang, Erhua; et al, Zhongguo Yiyao Gongye Zazhi, 1991, 22(9), 385-7

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Raw materials

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Preparation Products

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:82419-32-7)1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
A961591
99%
1g
272.0